2,3-Difluoro-6-methoxybenzenesulfonyl chloride
Overview
Description
2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride can be represented by the SMILES stringCOC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl
. This indicates that the compound contains a methoxy group (OCH3) and a sulfonyl chloride group (SO2Cl) attached to a benzene ring, which also carries two fluorine atoms. Physical And Chemical Properties Analysis
2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Spectroscopic Studies and Molecular Structure Analysis
- The vibrational spectroscopic studies of compounds similar to 2,3-Difluoro-6-methoxybenzenesulfonyl Chloride, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, have been conducted. These studies include the use of FTIR spectra and theoretical methods to understand the molecular geometry, HOMO, LUMO, and other chemical properties (Nagarajan & Krishnakumar, 2018).
Reactivity in Synthesis of Heterocycles
- The reactivity of derivatives of 2,3-Difluoro-6-methoxybenzenesulfonyl Chloride has been studied in the synthesis of heterocycles. For example, perfluoro-1-ethyl-2-methyl-1-propenyl-iminochloromethanesulfenyl chloride, a related compound, reacts with 1-allyl-2-methoxybenzene to produce various sulfur-containing electrophiles (Borisov et al., 2006).
Activation of Hydroxyl Groups in Polymeric Carriers
- Derivatives like 4-Fluorobenzenesulfonyl Chloride have been used for the activation of hydroxyl groups in polymeric carriers. This application is significant in the covalent attachment of biologicals to solid supports, such as in drug delivery systems (Chang et al., 1992).
Preparation of Fluorinated Aromatic Compounds
- The compound and its related derivatives have been used in the preparation of fluorinated aromatic compounds, which are crucial in various chemical processes. For instance, the preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene demonstrates the utility of sulfonyl chlorides in directing fluorine substitution in aromatic compounds (Malykhin & Shteingarts, 1998).
Chemical Analysis and Quantitative Studies
- Derivatives like 4-Methoxybenzenesulfonyl Chloride have been used in the development of analytical methods for the detection of biological molecules, exemplifying its role in enhancing analytical techniques (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2,3-difluoro-6-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)6(10)7(5)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCPVYTIOLWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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